![molecular formula C10H16O B14372957 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol CAS No. 90685-41-9](/img/structure/B14372957.png)
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol is an organic compound with the molecular formula C10H16O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 3-carene with oxidizing agents to introduce the hydroxyl group at the desired position . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific enzyme active sites, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carene: A related bicyclic compound with similar structural features.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with a different arrangement of the carbon atoms.
Uniqueness
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90685-41-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,7,7-trimethylbicyclo[4.1.0]hept-3-en-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h7-8,11H,4-5H2,1-3H3 |
Clé InChI |
YYWGCEPNAHJPOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2C(C1)C2(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
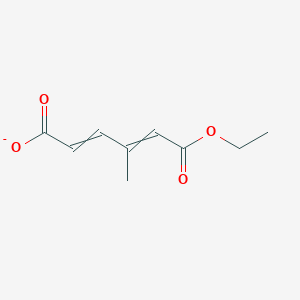
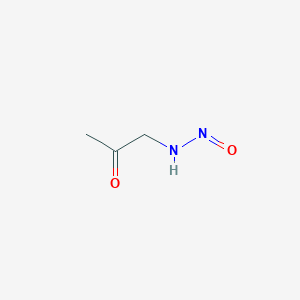
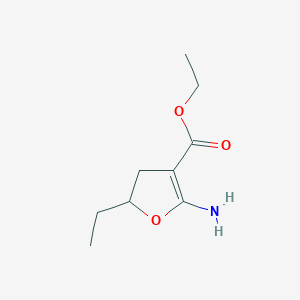
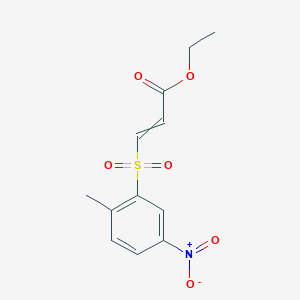
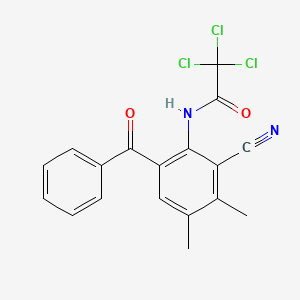
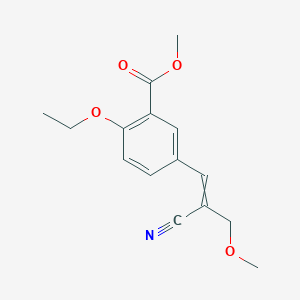
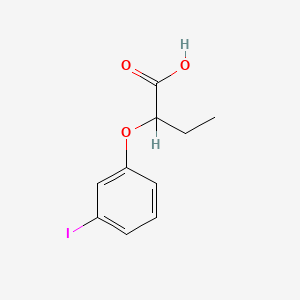
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
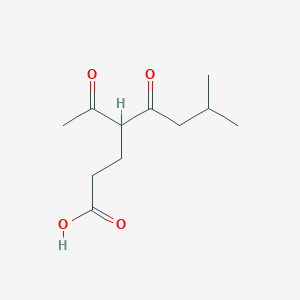

![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
